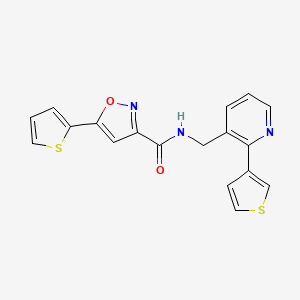

![molecular formula C18H15IN4O3S2 B2726164 2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 317328-88-4](/img/structure/B2726164.png)

2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

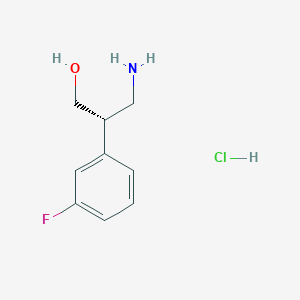

The compound “2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. It contains an iodine atom, a methoxyaniline group, a thiadiazole ring, and a benzamide moiety .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The presence of the iodine atom, methoxyaniline group, thiadiazole ring, and benzamide moiety contribute to its unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It has a molecular weight of 526.37 and a molecular formula of C18 H15 I N4 O3 S2 . The compound is likely to be solid at room temperature .Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanines substituted with benzenesulfonamide derivatives, including those with thiadiazole groups, highlights the potential of such compounds in photodynamic therapy (PDT) for cancer treatment. These compounds have demonstrated significant properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective PDT, especially in inducing Type II photodynamic reactions necessary for targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Derivatives of 1,3,4-thiadiazole have shown antimicrobial and antifungal activities, suggesting the potential use of 2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide in developing new antimicrobial agents. Specifically, compounds with 1,3,4-thiadiazole rings have been effective against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans, indicating a broad spectrum of antimicrobial activity that could be explored for pharmaceutical applications (Sych et al., 2019).

Green Chemistry and Synthetic Applications

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions involving carboxylic acid hydrazides and carbonothioyldisulfanediyl diacetic acid in water demonstrates the compound's relevance in green chemistry. This method aligns with the principles of green chemistry by using water as the reaction medium and achieving nearly quantitative yields, suggesting the compound's utility in environmentally friendly chemical synthesis processes (Horishny & Matiychuk, 2020).

Advanced Material Synthesis

The compound's structural components suggest potential applications in the synthesis of advanced materials. For instance, the synthesis and characterization of thiadiazolobenzamide derivatives and their complexes with metals like Ni and Pd indicate the role such compounds can play in creating new materials with specific electronic or catalytic properties, which could be relevant for a wide range of industrial applications (Adhami et al., 2012).

properties

IUPAC Name |

2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN4O3S2/c1-26-12-8-6-11(7-9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHFGJHIKOMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726084.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)

![2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2726088.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)

![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)

![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)